5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine, also known as GNE-317, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. [ [] https://www.semanticscholar.org/paper/6b70c5fe90d707ef0881d86257f035f0642ed634 ] This pathway is involved in a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ] Dysregulation of the PI3K pathway has been implicated in a variety of human diseases, including cancer. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ] As a potent and selective inhibitor of this pathway, GNE-317 has emerged as a promising tool for exploring the role of PI3K signaling in various biological contexts and for developing potential therapeutic strategies for diseases associated with PI3K pathway dysregulation. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ]
The synthesis of 5-(7-methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317) involves a multi-step process. The key intermediate, (S)-1-(4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one, is prepared by reacting a salt of (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one and 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde with a reducing agent. [ [] https://www.semanticscholar.org/paper/277649431d73bc319e4956e449701dcf7cbe8608 ] This intermediate is then reacted with 2-aminopyrimidine-5-ylboronic acid in the presence of a palladium catalyst to yield GNE-317. [ [] https://www.semanticscholar.org/paper/277649431d73bc319e4956e449701dcf7cbe8608 ]
5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317) comprises a thienopyrimidine core structure substituted with a morpholine ring, a methylsulfonylpiperazinylmethyl group, and a pyrimidin-2-amine moiety. [ [] https://www.semanticscholar.org/paper/6b70c5fe90d707ef0881d86257f035f0642ed634 ] The specific arrangement of these substituents contributes to the molecule's unique binding affinity and selectivity for its target proteins within the PI3K pathway.
The chemical reactivity of GNE-317 is primarily associated with its ability to bind to specific amino acid residues within the active sites of PI3K enzymes. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ] This binding interaction is mediated through a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ]
5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317) acts as a competitive inhibitor of PI3K enzymes. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ] It binds to the ATP-binding pocket of these enzymes, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ] PIP3 is a key second messenger that activates downstream signaling pathways involved in cell growth, proliferation, survival, and metabolism. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ] By blocking the production of PIP3, GNE-317 effectively disrupts PI3K signaling and downstream cellular processes.
Investigating the role of PI3K signaling in glioblastoma: GNE-317 has been used in orthotopic models of glioblastoma (GBM) to understand the impact of PI3K inhibition on tumor growth and invasiveness. Studies have shown that GNE-317, with its ability to penetrate the blood-brain barrier, exhibits a uniform distribution throughout the brain and tumor in both contrast-enhancing and invasive GBM models. This makes it a valuable tool for studying the therapeutic potential of PI3K inhibition in GBM. [ [] https://www.semanticscholar.org/paper/6b70c5fe90d707ef0881d86257f035f0642ed634, [] https://www.semanticscholar.org/paper/4914f2330bee6c987dc09ecb20335a0618000a3b ]
Evaluating efficacy in preclinical models of breast cancer: GNE-317 has been evaluated in MCF7-neo/HER2 human breast cancer xenograft models in mice. Pharmacokinetic/pharmacodynamic modeling suggests a potential clinical dose for achieving tumor stasis. This highlights the potential of GNE-317 as a therapeutic agent for breast cancer. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ]
Understanding the role of efflux transporters in drug delivery: Studies comparing GNE-317 with another PI3K inhibitor, pictilisib (GDC-0941), have shown the importance of blood-brain barrier penetration and efflux transporter activity in drug delivery to the brain. GNE-317's uniform brain distribution, unlike pictilisib, demonstrates its ability to overcome efflux transporter limitations, making it a valuable tool for studying drug delivery strategies for brain tumors. [ [] https://www.semanticscholar.org/paper/6b70c5fe90d707ef0881d86257f035f0642ed634, [] https://www.semanticscholar.org/paper/4914f2330bee6c987dc09ecb20335a0618000a3b ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8